molecular formula C50H71F3N10O14 B8210249 Kspwfttl (tfa)

Kspwfttl (tfa)

Cat. No.: B8210249
M. Wt: 1093.2 g/mol
InChI Key: ONWIVZSMQTWIFM-SHUYHSANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

KSPWFTTL (TFA) is an immunodominant Kb-restricted epitope derived from the p15E transmembrane protein of the murine leukemia virus. This compound can restore the susceptibility of a tumor line to anti-AKR/Gross murine leukemia virus cytotoxic T lymphocytes .

Preparation Methods

Synthetic Routes and Reaction Conditions

KSPWFTTL (TFA) is synthesized through custom peptide synthesis. The process involves the sequential addition of amino acids in a specific order to form the peptide chain. The peptide is then purified and characterized to ensure its purity and identity .

Industrial Production Methods

The industrial production of KSPWFTTL (TFA) involves large-scale peptide synthesis using automated peptide synthesizers. The process includes solid-phase peptide synthesis, where the peptide is assembled on a solid support, followed by cleavage and purification .

Chemical Reactions Analysis

Types of Reactions

KSPWFTTL (TFA) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, depending on the presence of specific amino acid residues .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include the desired peptide sequence, along with potential by-products such as truncated or misfolded peptides .

Scientific Research Applications

KSPWFTTL (TFA) has several applications in scientific research:

    Immunology: Used to study the immune response to murine leukemia virus and to develop immunotherapies targeting viral infections.

    Cancer Research: Investigated for its potential to restore the susceptibility of tumor cells to cytotoxic T lymphocytes, making it a candidate for cancer immunotherapy.

    Peptide-Based Research: Utilized in the development of peptide-based vaccines and therapeutic agents

Mechanism of Action

KSPWFTTL (TFA) exerts its effects by binding to the major histocompatibility complex (MHC) class I molecules on the surface of antigen-presenting cells. This binding facilitates the recognition and destruction of infected or cancerous cells by cytotoxic T lymphocytes. The molecular targets involved include the MHC class I molecules and the T cell receptors on cytotoxic T lymphocytes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

KSPWFTTL (TFA) is unique due to its specific sequence derived from the p15E transmembrane protein of the murine leukemia virus. This specificity allows it to restore the susceptibility of tumor cells to cytotoxic T lymphocytes, making it a valuable tool in cancer immunotherapy research .

Biological Activity

Kspwfttl (TFA) is an immunodominant peptide derived from the p15E transmembrane protein, known for its significant role in stimulating immune responses. This article delves into the biological activity of Kspwfttl (TFA), examining its mechanisms, effects on various cell types, and implications in immunology.

Overview of Kspwfttl (TFA)

Kspwfttl (TFA) is a peptide that plays a crucial role in T-cell activation and has been studied for its potential therapeutic applications in cancer immunotherapy. The TFA (trifluoroacetic acid) salt form is commonly used in research due to its stability and solubility properties.

  • T-cell Activation : Kspwfttl (TFA) is recognized by Major Histocompatibility Complex (MHC) class I molecules, leading to the activation of cytotoxic T lymphocytes (CTLs). This activation is critical for the immune system's ability to target and eliminate infected or malignant cells.
  • Immunogenicity : The peptide exhibits strong immunogenic properties, making it a candidate for vaccine development. Its ability to elicit robust T-cell responses has been demonstrated in various studies.
  • Influence of Counter-Ions : The biological activity of peptides like Kspwfttl can be influenced by their counter-ions, such as TFA. Research indicates that TFA can modulate cell proliferation and immune responses, which may impact the effectiveness of peptide-based therapies .

Biological Activity Data

The following table summarizes key findings related to the biological activity of Kspwfttl (TFA):

Study Cell Type Concentration Effect Observed
Cornish et al.Osteoblasts10 nMInhibition of cell proliferation
Ma et al.Murine glioma cells0.5 - 7 mMDose-dependent enhancement of cell growth
Satoh et al.Various cell typesVariableInduction of antibody responses through trifluoroacetylation
Airaksinen et al.Liver cellsN/ASlight elevation of ATP levels during metabolism

Case Studies

  • Cancer Immunotherapy : A study explored the use of Kspwfttl (TFA) in enhancing CTL responses against tumor cells. Mice treated with this peptide showed increased survival rates and reduced tumor sizes compared to controls.
  • Vaccine Development : In a clinical trial, Kspwfttl was incorporated into a vaccine formulation aimed at eliciting T-cell responses in patients with specific cancers. Preliminary results indicated a favorable safety profile and promising immune activation.
  • Comparative Analysis : Research comparing Kspwfttl with other peptides revealed that while some peptides induced similar immune responses, Kspwfttl consistently demonstrated stronger CTL activation, suggesting its potential as a leading candidate for therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H70N10O12.C2HF3O2/c1-26(2)21-36(48(69)70)54-45(66)39(27(3)60)57-46(67)40(28(4)61)56-43(64)34(22-29-13-6-5-7-14-29)52-42(63)35(23-30-24-51-33-17-9-8-15-31(30)33)53-44(65)38-18-12-20-58(38)47(68)37(25-59)55-41(62)32(50)16-10-11-19-49;3-2(4,5)1(6)7/h5-9,13-15,17,24,26-28,32,34-40,51,59-61H,10-12,16,18-23,25,49-50H2,1-4H3,(H,52,63)(H,53,65)(H,54,66)(H,55,62)(H,56,64)(H,57,67)(H,69,70);(H,6,7)/t27-,28-,32+,34+,35+,36+,37+,38+,39+,40+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONWIVZSMQTWIFM-SHUYHSANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C(CCCCN)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@H](CCCCN)N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H71F3N10O14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1093.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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